3-Aminopropyl beta-D-galactopyranoside
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Overview
Description
3-Aminopropyl β-D-galactopyranoside is a chemical compound with the molecular formula C9H19NO6 . It has an average mass of 237.250 Da and a monoisotopic mass of 237.121231 Da .
Synthesis Analysis
The enzymatic synthesis of 3-aminopropyl-1-O-β-D-galactopyranoside has been reported . The optimal reaction conditions for the transgalactosylation reaction were found to be 100 mM lactose, 500 mM 3-amino-1-propanol, and 24 hours of incubation at 50°C with 6 U/mL of β-galactosidase from Aspergillus oryzae .Molecular Structure Analysis
The molecular structure of 3-Aminopropyl β-D-galactopyranoside consists of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . It has 5 defined stereocentres .Physical And Chemical Properties Analysis
3-Aminopropyl β-D-galactopyranoside has a density of 1.4±0.1 g/cm³, a boiling point of 480.0±45.0 °C at 760 mmHg, and a flash point of 244.1±28.7 °C . It has 7 hydrogen bond acceptors, 6 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Chemoenzymatic Synthesis
APG plays a crucial role in the chemoenzymatic synthesis of complex carbohydrates. For instance, it has been used as a key component in the synthesis of sialyl-alpha-(2-->3')-lactosamine trisaccharide, illustrating its utility as a spacer in the construction of glycoconjugates with specific biological activities (Mukherjee, Minoura, & Uzawa, 2003).
Enzymatic Synthesis
APG has been employed as a substrate in enzymatic reactions, demonstrating its significance in the enzymatic synthesis of glycosides. A study highlighted the enzymatic synthesis and structural characterization of APG catalyzed by β-galactosidase from Aspergillus oryzae, underscoring its potential applications in the development of biosensors and construction blocks in chemical synthesis (González et al., 2015).
Glycosylation Studies
Research has explored the use of APG in glycosylation studies, where it has been utilized as a donor or acceptor in the synthesis of glycolipids and glycosides, further showcasing its utility in synthesizing biologically relevant molecules (Lafont, Carrière, Ferrato, & Boullanger, 2006).
Non-Viral Gene Delivery
APG derivatives have been investigated for their potential in non-viral gene delivery. A study involving calcium phosphate nanoparticles highlighted the possibility of modifying the surface of these nanoparticles with APG derivatives for targeted gene delivery, particularly to the liver (Roy, Mitra, Maitra, & Mozumdar, 2003).
Novel Chemical Synthesis
APG has also been used in the synthesis of novel galactose-containing chemicals (GCCs), which have applications ranging from the food industry to pharmaceuticals. Enzymes from specific bacterial sources have been utilized to synthesize GCCs using APG as a donor, demonstrating its versatility in bio-catalytic processes (Lu, Xu, Gu, Jin, Xiao, & Wang, 2010).
Future Directions
3-Aminopropyl-1-O-β-D-galactopyranoside may be considered as a functionalized galactose moiety more than an efficient Gal-1 inhibitor . It constitutes a promising tool for the generation of glycopolymers and glyconanoparticles with potential applications in the development of biosensors as well as construction blocks in chemical synthesis .
Mechanism of Action
Target of Action
It is known that this compound is a custom synthesis of a carbohydrate, which is an oxidative modification of the natural saccharide β-d-galactopyranose .
Mode of Action
It contains an aminopropyl group attached to the 3 position on the galactose ring , which may influence its interaction with its targets.
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(3-aminopropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO6/c10-2-1-3-15-9-8(14)7(13)6(12)5(4-11)16-9/h5-9,11-14H,1-4,10H2/t5-,6+,7+,8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNZYMLQVJTLPA-QMGXLNLGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COC1C(C(C(C(O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropyl beta-D-galactopyranoside |
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